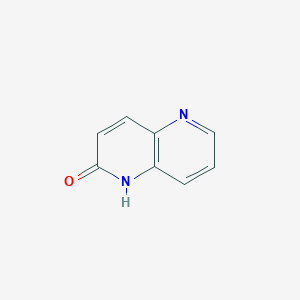

1,5-Naphthyridin-2(1H)-one

概要

説明

1,5-Naphthyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a fused pyridone ring system with nitrogen atoms at positions 1 and 3. It is a structural component of natural products such as amarastelline A and nigakinone and has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile . Key applications include:

- Antitubercular agents: Derivatives like 8-hydroxy-5-methyl-6-oxo-1,5-naphthyridine-2-carbohydrazides exhibit potent activity against Mycobacterium tuberculosis, with MIC values as low as 4 µg/mL .

- HIV integrase inhibitors: Compounds such as 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one demonstrate antiviral activity by targeting HIV-1 integrase .

- Fluorescent probes: Environmentally sensitive derivatives serve as conformational reporters in biophysical studies .

準備方法

Synthetic Routes and Reaction Conditions

1,5-Naphthyridin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-arylcinnamamides under visible-light-induced conditions. This method utilizes sodium fluoroalkylsulfonates and avoids the need for external oxidants or photocatalysts . The reaction typically proceeds through a fluoroalkylation/cyclization tandem process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

化学反応の分析

Types of Reactions

1,5-Naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms and the keto group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties.

科学的研究の応用

Synthesis of 1,5-Naphthyridin-2(1H)-one

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Common methods include the Friedländer reaction and Skraup synthesis, which involve the condensation of appropriate precursors to form the naphthyridine structure.

- Electrophilic Substitution : This method allows for the introduction of various substituents at different positions on the naphthyridine ring, enhancing its biological activity.

- Cross-Coupling Reactions : These reactions enable the formation of complex naphthyridine derivatives that can exhibit improved pharmacological properties.

Biological Activities

This compound exhibits a wide range of biological activities, making it a valuable scaffold in drug development. Key activities include:

- Antitumor Activity : Compounds derived from this compound have been identified as potent antitumor agents. For instance, derivatives have shown efficacy against various cancer cell lines, including melanoma and leukemia .

- Antimicrobial Properties : Research indicates that these compounds possess antibacterial and antifungal properties. They have been tested against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects .

- Antiviral Effects : Some derivatives have shown promise in inhibiting viral replication, particularly against HIV and other viruses .

- Neurological Applications : Certain this compound derivatives act as NMDA receptor antagonists, suggesting potential use in treating neurological disorders such as Alzheimer's disease .

Applications in Medicinal Chemistry

The versatility of this compound extends to various applications in medicinal chemistry:

Table 1: Summary of Biological Activities

| Activity Type | Specific Activity | Example Compounds |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | GSK966587 |

| Antimicrobial | Bactericidal and fungicidal effects | ACEA-0762 |

| Antiviral | Inhibition of viral replication | N/A |

| Neurological | NMDA receptor antagonism | N/A |

Case Studies

Several studies highlight the potential applications of this compound:

- Antitumor Studies : A study demonstrated that specific derivatives showed comparable efficacy to established chemotherapeutics while exhibiting lower toxicity profiles in animal models .

- Antimicrobial Research : Research conducted on various naphthyridine derivatives revealed effective inhibition against resistant bacterial strains, indicating their potential as new antibiotics .

- Neurological Applications : A derivative was evaluated for its neuroprotective effects in stroke models, showing promising results in reducing neuronal damage and improving recovery outcomes .

作用機序

The mechanism of action of 1,5-Naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the target molecule .

類似化合物との比較

Structural and Electronic Features

Table 1: Structural Comparison of Naphthyridinone Isomers

| Compound | Nitrogen Positions | Key Substitution Sites | Electronic Profile |

|---|---|---|---|

| 1,5-Naphthyridin-2(1H)-one | 1, 5 | C5, C6, C8, C2 | Electron-deficient due to pyridone |

| 1,6-Naphthyridin-2(1H)-one | 1, 6 | C3, C4, C5, C7, C8, N1 | Variable based on substituents |

| 1,8-Naphthyridin-2(1H)-one | 1, 8 | Positionally distinct nitrogens | Altered hydrogen-bonding capacity |

- This compound : The pyridone ring imparts polarity and hydrogen-bonding capacity, crucial for target interactions (e.g., enzyme inhibition) .

- 1,6-Naphthyridin-2(1H)-one : Substitutions at C7 (halogens, amines) modulate bioactivity and solubility .

- 1,8-Naphthyridin-2(1H)-one : Less explored, but nitrogen positioning may influence metal coordination in catalytic applications .

Table 3: Pharmacological Profiles

- 1,5 Derivatives : Superior antitubercular and antiviral efficacy due to optimized substituent interactions (e.g., C8-hydroxy groups enhance target binding) .

- 1,6 Derivatives : Emerging roles in oncology (kinase inhibition) but lack clinical validation .

Substituent Impact on Drug-Likeness

Table 4: Substituent Effects on Key Properties

| Position (1,5-Naphthyridinone) | Common Substituents | Effect on Properties |

|---|---|---|

| C8 | -OH, -OCH₃ | Enhances solubility, H-bonding |

| C5 | -CH₃, halogens | Modulates metabolic stability |

| C2 | -CN, -COOR | Influences electronic density |

- 1,6-Naphthyridinones: C7 halogens (Cl, Br) improve lipophilicity and membrane permeability .

- 1,5-Naphthyridinones: C8-hydroxy groups are critical for antitubercular activity but may reduce bioavailability .

生物活性

1,5-Naphthyridin-2(1H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : The compound has demonstrated antiproliferative effects in several cancer cell lines.

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.

Target Interactions

This compound interacts with specific biological targets through various mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This binding typically involves hydrogen bonding and hydrophobic interactions.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways involved in apoptosis and cell cycle regulation .

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways:

- Dopamine and Serotonin Receptors : Similar compounds have been shown to interact with D2 and 5-HT receptors, impacting neurotransmission and mood regulation.

- Cellular Metabolism : The compound can alter gene expression by interacting with transcription factors, leading to changes in metabolic processes.

Pharmacological Effects

The pharmacological implications of this compound are extensive:

- Antiproliferative Activity : Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (BT20), lung adenocarcinoma (A549), and ovarian carcinoma (SKOV3) cells .

- Antimicrobial Efficacy : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Studies

In a study examining the effects of this compound derivatives on cancer cells, researchers found that specific modifications to the naphthyridine structure enhanced anticancer activity. For example:

- A derivative with a methoxy group exhibited an IC50 value of 8 µM against A549 cells, indicating strong antiproliferative properties compared to the parent compound .

Enzyme Inhibition Studies

The interaction of this compound with PARP was investigated in vitro. Results indicated that the compound effectively inhibited PARP activity at low micromolar concentrations (IC50 = 0.5 µM), suggesting potential applications in cancer therapy where PARP inhibitors are beneficial .

Q & A

Q. Basic: What are the primary synthetic routes for 1,5-Naphthyridin-2(1H)-one, and how do their yields compare?

Methodological Answer:

The compound is commonly synthesized via:

- Primary synthesis : Cyclization of pyridine derivatives (e.g., 2-(2-carboxyvinyl)-3-pyridinamine) using sodium ethoxide in ethanol, yielding ~70% under reflux conditions .

- Hydrolysis of halogenated precursors : Reaction of 1,5-naphthyridin-2-amine with HCl/NaNO₂ at elevated temperatures, though yields are low (~5%) due to competing side reactions .

- Oxidative methods : Na₂Cr₂O₇ in H₂SO₄ at 100°C for 12 hours, yielding ~25% after substrate recovery .

Key Consideration : Primary synthesis is preferred for higher yields, while hydrolysis is reserved for halogenated derivatives.

Q. Basic: How can the dominant tautomeric form of hydroxy-1,5-naphthyridines be determined experimentally?

Methodological Answer:

Tautomeric equilibrium (e.g., hydroxy vs. naphthyridinone forms) is resolved using:

- Ionization constants (pKa) : Measured via potentiometric titration to assess protonation states .

- UV-Vis spectroscopy : Distinct absorption bands for tautomers (e.g., 1,5-naphthyridin-2-ol vs. This compound) .

- Infrared spectroscopy : O–H stretching (~3200 cm⁻¹) for hydroxy forms vs. C=O stretches (~1650 cm⁻¹) for ketone forms .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Based on SDS guidelines:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reactions at high temperatures .

- Storage : Keep in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. Advanced: How can low-yield reactions in 1,5-naphthyridinone synthesis be optimized?

Methodological Answer:

Strategies to improve yields include:

- Catalyst screening : Transition metals (e.g., Pd/Cu) for cross-coupling reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

- Temperature modulation : Gradual heating (e.g., 0°C → 100°C) for hydrolysis of halogenated amines to minimize decomposition .

Example : Using neat POCl₃ for chlorination improves yields (70%) compared to PCl₅/POCl₃ mixtures .

Q. Advanced: What methodologies are used to evaluate the biological activity of 1,5-naphthyridinone derivatives?

Methodological Answer:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Acinetobacter baumannii or Mycobacterium tuberculosis .

- Enzyme inhibition studies : HIV integrase inhibition via fluorescence-based assays (IC₅₀ values) .

- In silico modeling : QSPR models to predict bioactivity and guide synthetic prioritization .

Q. Advanced: How can halogenation of 1,5-naphthyridinones be tailored for specific applications?

Methodological Answer:

- Chlorination : PCl₅/POCl₃ under reflux yields 2-chloro derivatives (70%) for cross-coupling reactions .

- Bromination : POBr₃ at 125°C in sealed tubes produces 2-bromo derivatives (80%) for Suzuki-Miyaura coupling .

Note : Halogen position (C2 vs. C4) impacts reactivity; C2 derivatives are more electrophilic .

Q. Advanced: How should contradictory spectral data (e.g., mass vs. IR) be resolved during characterization?

Methodological Answer:

- Cross-validation : Compare with synthetic intermediates (e.g., halogenated precursors) to confirm fragmentation patterns in MS .

- Computational modeling : DFT calculations to predict IR spectra and tautomeric stability .

- Multi-technique analysis : Combine NMR (¹³C/¹H), HRMS, and X-ray crystallography for unambiguous assignment .

Q. Basic: What spectroscopic techniques are essential for characterizing 1,5-naphthyridinone derivatives?

Methodological Answer:

- NMR : ¹H/¹³C NMR for regiochemical assignment (e.g., C2 vs. C4 substitution) .

- Mass spectrometry (HRMS) : To confirm molecular ions and fragmentation pathways .

- X-ray diffraction : Resolves tautomerism and crystal packing effects .

Q. Advanced: What strategies enable the synthesis of fused 1,5-naphthyridinone systems?

Methodological Answer:

- Cycloaddition reactions : Intramolecular Diels-Alder reactions of alkynyl derivatives .

- Metal-catalyzed coupling : Pd-mediated cross-coupling to form naphtho[1,8-bc]naphthyridines .

- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., chromeno[4,3-b]naphthyridines) .

Q. Advanced: How do metal complexes of 1,5-naphthyridinones enhance catalytic or medicinal applications?

Methodological Answer:

- Coordination studies : Cd, Co, Cu complexes stabilize via N,O-chelation, improving catalytic activity in oxidation reactions .

- Anticancer activity : Mg/Mn complexes show topoisomerase I inhibition; evaluate via DNA cleavage assays .

- Photodynamic therapy : Ru(II) complexes with NAD⁺-like ligands for CO₂ reduction or hydride transfer .

特性

IUPAC Name |

1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFSCKNLUYOABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343425 | |

| Record name | 1,5-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10261-82-2 | |

| Record name | 1,5-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。